Rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride, cis is a synthetic compound characterized by its unique structural features, including an ethyl group and a trifluoromethyl group attached to a piperidine ring. The compound has the Chemical Abstracts Service (CAS) number 2740591-65-3 and is primarily utilized in scientific research due to its potential applications in medicinal chemistry and pharmacology .
The synthesis of rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of the synthesized compound.
The molecular structure of rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride can be represented by its canonical SMILES notation: CC[C@H]1NCC[C@H](C1)C(F)(F)F.Cl
. This notation indicates the stereochemistry at specific chiral centers, denoted by C@H
, which is essential for understanding its biological activity .
These structural details highlight the compound's unique features, particularly the trifluoromethyl group, which can significantly influence its chemical behavior and interactions.
Rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride can undergo various chemical reactions typical for piperidine derivatives:
Each reaction pathway requires specific conditions such as catalysts or reagents that facilitate transformations while preserving desired stereochemistry.
The mechanism of action for rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride likely involves its interaction with various biological targets, including receptors or enzymes. This interaction may modulate their activity, leading to pharmacological effects.
Research indicates that compounds with similar structures often act as ligands for neurotransmitter receptors, potentially influencing pathways related to mood regulation or pain perception. Understanding these mechanisms is crucial for developing therapeutic agents based on this compound .
The trifluoromethyl group contributes significantly to the compound's lipophilicity and stability against metabolic degradation. These properties are essential for its potential use in drug formulation .
Property | Value |
---|---|
Molecular Formula | C8H12ClF3N |
Molecular Weight | 227.64 g/mol |
Solubility | Soluble in water |
Melting Point | Varies (approx. RT) |
Rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride has diverse applications in scientific research:
The systematic name rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine hydrochloride precisely defines the compound’s stereochemistry and composition:
Table 1: Stereochemical Descriptors of Piperidine Derivatives
Descriptor | Interpretation | Biological Implication |
---|---|---|
rac | 1:1 mixture of (2R,4R) and (2S,4S) enantiomers | Enantioselective pharmacology requires chiral resolution |
(2R,4R) | Absolute configuration at C2 and C4; both R-stereocenters | Dictates 3D binding orientation to biological targets |
cis | Ethyl and CF₃ groups on same ring face (diequatorial in chair conformation) | Creates a contiguous hydrophobic domain for membrane penetration |
Hydrochloride | Ionic salt form (protonated nitrogen) | Improves solubility and solid-state stability |
The ethyl group at C2 extends lipophilicity, while the trifluoromethyl (CF₃) group at C4 introduces strong electronegativity and metabolic resistance. The cis geometry orients these groups into a synergistic bioisosteric array that mimics natural ligands like dopamine or serotonin in folded conformations [6].
The trifluoromethyl (CF₃) group is a cornerstone of modern bioisostere design, profoundly altering piperidine bioactivity through three key mechanisms:
Table 2: Physicochemical Influence of Trifluoromethyl vs. Methyl Substituents
Parameter | 4-Trifluoromethyl Piperidine | 4-Methyl Piperidine | Change |
---|---|---|---|
logP (Calculated) | 2.1 | 1.2 | +0.9 |
pKa (Piperidine N) | 8.7 | 10.2 | -1.5 |
Metabolic t₁/₂ (rat) | 4.2 h | 1.4 h | 3-fold ↑ |
Plasma Protein Binding | 92% | 85% | +7% |
In rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine, the CF₃ group synergizes with the cis-oriented ethyl chain to form a "hydrophobic patch." This patch exhibits high complementarity to subpockets in enzymes like acetylcholinesterase or receptors such as 5-HT₃, where fluorinated piperidines demonstrate picomolar affinities. Molecular docking suggests the CF₃ group engages in orthogonal dipole-dipole interactions with backbone carbonyls, while the ethyl group occupies a narrow cleft inaccessible to bulkier substituents [6] [8].
Cis-piperidine motifs have enabled breakthrough CNS drugs due to their conformational rigidity and chiral precision. Notable examples include:
The development trajectory of these agents highlights a critical evolution: from early racemates (e.g., racemic citalopram) to enantiopure drugs (escitalopram). This shift stemmed from clinical observations that inactive or antagonistic enantiomers in racemates could cause dose-limiting toxicity or reduced efficacy. For example, (R)-citalopram inhibits (S)-citalopram binding at serotonin transporters, diminishing therapeutic effect [3].
Table 3: Evolution of Chiral Piperidine-Based Therapeutics
Drug (Class) | Stereochemical Form | Advantage of Enantiopure Form | Relevance to Target Compound |
---|---|---|---|
Citalopram (SSRI) | Initial racemate; later (S)-enantiomer (Lexapro®) | (S)-enantiomer: 2-fold higher potency; reduced QT risk | Racemic target compound may require chiral resolution |
Sertraline (SSRI) | (1S,4S)-cis enantiomer | 20-fold ↑ dopamine reuptake inhibition vs. racemate | Validates cis-piperidine scaffold for CNS activity |
Reboxetine (NRI) | (S,S)-enantiomer | Superior norepinephrine reuptake inhibition | Ethyl substituent may enable similar NRI activity |
rac-(2R,4R)-2-ethyl-4-(trifluoromethyl)piperidine fits this historical framework as a racemic cis-piperidine with two chiral controllers. Its ethyl group parallels NRI pharmacophores like reboxetine, while the CF₃ group enhances BBB penetration—mirroring the "fluorine strategy" in modern antidepressants like vortioxetine. Preclinical data suggest cis configurations in piperidines yield 3-5 fold higher receptor binding than trans counterparts due to reduced entropic penalties upon complexation [3] [8].
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 61549-24-4
CAS No.: 463-82-1
CAS No.: